molecular formula C22H25NO3S B2785636 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide CAS No. 540760-26-7

4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

Cat. No. B2785636
CAS RN: 540760-26-7
M. Wt: 383.51
InChI Key: JCBKXKMCDWTGMY-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide involves the inhibition of certain enzymes and pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. Additionally, it has been shown to inhibit the replication of certain viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the replication of certain viruses, such as dengue and chikungunya.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide in lab experiments is its potential therapeutic applications in various fields. Additionally, it has been found to have low toxicity in animal models, making it a potentially safe drug candidate. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide. One direction is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Future research could also focus on the development of derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide involves the reaction of p-toluidine with 4-chlorobenzoyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with tert-butyl isocyanide and 1,2-dithiolane-3-one 1-oxide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to have potential as an anti-tuberculosis agent and a treatment for Alzheimer's disease.

properties

IUPAC Name

4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-16-5-11-19(12-6-16)23(20-13-14-27(25,26)15-20)21(24)17-7-9-18(10-8-17)22(2,3)4/h5-14,20H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBKXKMCDWTGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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